molecular formula C9H14N4 B1405369 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine CAS No. 1624261-12-6

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Cat. No. B1405369
CAS RN: 1624261-12-6
M. Wt: 178.23 g/mol
InChI Key: GIYJQRHJWDGNHH-UHFFFAOYSA-N
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Description

The compound “1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “this compound”, can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This strategy involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and reactions of various heterocyclic systems, including imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and pyrrolo[1′,2′:4,5]pyrazino[1,2-a]pyrimidines, are integral to understanding the chemistry of 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine. These reactions can lead to novel heterocyclic systems (Mokrov et al., 2011).

Crystal Structures and Analyses

  • The structural analysis of related compounds, such as tetrakis-substituted pyrazines, is crucial for understanding the physical and chemical properties of this compound (Tesouro Vallina & Stoeckli-Evans, 2020).

Derivative Synthesis

  • The synthesis of pyrrolo[2,1-d][1,2,5]triazepine derivatives, which are related to the compound , is essential for exploring potential applications in various scientific fields (Menges et al., 2013).

Formation of Novel Heterocyclic Systems

  • The reactions leading to the formation of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles and other related heterocyclic systems are significant in exploring the diverse chemical properties and potential applications of these compounds (Volovenko & Dubinina, 2002).

Gold Catalysis in Synthesis

  • The use of gold catalysis in synthesizing azaindoles, including pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, demonstrates the compound's potential in advanced synthetic chemistry (Gala et al., 2014).

Anti-inflammatory Activities

  • Some pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have been evaluated for anti-inflammatory activities, demonstrating potential pharmacological applications (Mohamed et al., 2013).

Cytotoxicity Studies

  • Research on (Dimethylamino)-Functionalised and 7-Azaindole-Substituted 'Titanocene' Anticancer Agents, which include structures similar to this compound, highlights the relevance of these compounds in cytotoxicity studies and potential anticancer research (Hogan et al., 2008).

properties

IUPAC Name

1-(4,5-dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYJQRHJWDGNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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